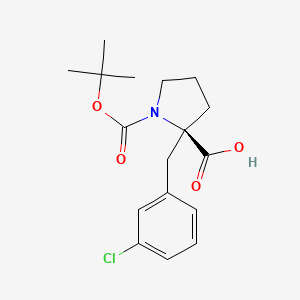

![molecular formula C6H5ClN4 B2696062 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 1638768-76-9](/img/structure/B2696062.png)

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the CAS Number: 1638768-76-9. It has a molecular weight of 168.59 . The compound is light yellow in solid form .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H5ClN4/c1-3-5-6 (11-10-3)9-4 (7)2-8-5/h2H,1H3, (H,9,10,11) .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It should be stored at 0-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a core structure that can be elaborated through various synthetic routes to yield compounds with diverse biological and chemical properties. Synthetic methodologies developed around this scaffold enable the introduction of functional groups, providing access to a wide range of derivatives. For instance, reactions with phosphoryl chloride have been used to introduce chloro derivatives, while nitration furnishes nitro derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Abushanab, Lee, & Goodman, 1973).

Applications in Medicinal Chemistry

The derivatives of this compound have been explored for their potential antineoplastic activities. Research into pyrazolotetrazine derivatives, analogous to known antineoplastic agents, reveals the impact of structural modifications on biological activity. This work underscores the significance of the chloroethyl function in mediating antineoplastic effects, suggesting the role of these derivatives as alkylating agents or prodrugs in cancer therapy (Cheng, Elslager, Werbel, Priebe, & Leopold, 1986).

Potential as Antibacterial Agents

Further research has extended into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial properties. This exploration of sulfonamide-containing derivatives highlights the compound's utility as a precursor in developing new antibacterial agents. The incorporation of diverse heterocyclic frameworks suggests a broad applicability in designing drugs targeting resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Mécanisme D'action

Target of Action

It is known that pyrazolo[3,4-b]pyrazine derivatives have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Mode of Action

It is known that pyrazolo[3,4-b]pyrazine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyrazine derivatives to purine bases, it is possible that they may interact with pathways involving these bases .

Result of Action

It is known that pyrazolo[3,4-b]pyrazine derivatives can have a variety of biological activities, depending on their specific structure .

Safety and Hazards

The safety information for 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine includes several hazard statements: H302, H315, H319 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine were not found, research into similar compounds continues to be a promising field. The development of new synthetic processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are areas of ongoing research .

Propriétés

IUPAC Name |

6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHIHSKVTWZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)N=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)

![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)

![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)